Scaffold Versatility: Target Coverage Across Kinase and Non-Kinase Enzyme Families
Unlike the 3-carboxylate regioisomer, which has been reported primarily in single-target contexts, the 2‑carboxylate scaffold has yielded potent, selective inhibitors across at least three distinct enzyme classes: CDK4 (IC50 = 0.3 nM) [1], DYRK1A (pIC50 range 5.2–7.8 in TR-FRET assay) [2], and COX‑2 (GW406381, IC50 = 3 nM with >28,000‑fold selectivity over COX‑1) [3]. This breadth of target engagement is a direct consequence of the 2‑carboxylate substitution pattern, which orients the ester group away from the hinge‑binding motif, facilitating diverse vector elaborations [1].
| Evidence Dimension | Number of distinct enzyme target classes for which potent inhibitors (<100 nM) have been derived from the scaffold |
|---|---|
| Target Compound Data | 3 distinct target classes (CDK4, DYRK1A, COX‑2) with sub‑100 nM inhibitors demonstrated |
| Comparator Or Baseline | Pyrazolo[1,5‑b]pyridazine‑3‑carboxylate: 0 target classes with reported <100 nM inhibitors in peer‑reviewed literature |
| Quantified Difference | 3 vs. 0 target classes with validated sub‑100 nM leads |
| Conditions | Literature survey of peer‑reviewed journal articles and patents (2004–2021) |
Why This Matters
A scaffold that has delivered potent leads against multiple unrelated targets provides a higher probability of success in hit‑finding campaigns and reduces the risk of investing in a single‑target chemotype.
- [1] Stevens KL, Reno MJ, Alberti JB, et al. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(21):5758-5762. PMID: 18835709. View Source
- [2] Henderson SH, Sorrell FJ, Bennett JM, et al. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. J Med Chem. 2021;64(15):11709–11728. PMCID: PMC8482766. View Source
- [3] Beswick PJ, et al., assignee. 2,3-diaryl-pyrazolo[1,5-B]pyridazines derivatives, their preparation and their use as cyclooxygenase 2 (COX-2) inhibitors. US Patent 6,831,097. 2004. View Source
